2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol
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Overview
Description
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol is a chemical compound with a complex structure that includes a bromine atom, a dimethylamino group, and a methylpyridin-3-ol moiety
Preparation Methods
The synthesis of 2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4,6-dimethylaniline with 3-chloro-3-methyl-but-1-yne in the presence of a catalyst such as CuCl and a solvent like dioxane . This reaction typically requires the use of Et3N as a reagent to facilitate the process.
Chemical Reactions Analysis
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol can be compared with similar compounds such as:
2-Bromo-4,6-dimethylaniline: This compound shares a similar core structure but lacks the dimethylamino group, which affects its reactivity and applications.
4-Bromo-2,6-dimethylaniline: Another related compound with a similar structure but different functional groups, leading to variations in its chemical behavior and uses.
2-Bromo-6-(bis(4-(dimethylamino)phenyl)methyl)-4-nitrophenol: This compound has additional functional groups that enhance its properties for specific applications.
Properties
CAS No. |
89099-00-3 |
---|---|
Molecular Formula |
C9H13BrN2O |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-6-4-7(5-12(2)3)8(13)9(10)11-6/h4,13H,5H2,1-3H3 |
InChI Key |
QGIFWBDAHGQKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)O)CN(C)C |
Origin of Product |
United States |
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